1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13399776
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO |
|---|---|
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2 |
| Standard InChI Key | CWWZXBDFFSHWBD-UHFFFAOYSA-N |
| SMILES | C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a five-membered pyrrolidine ring substituted with:
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A hydroxyl (-OH) group at position 3.
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A 4-(trifluoromethyl)phenyl group at the nitrogen atom.
Molecular Formula:
Molecular Weight: 231.21 g/mol .
Key Structural Features:
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Pyrrolidine Ring: Confers rigidity and sp³-hybridized carbons, enabling stereochemical diversity .
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability via strong C-F bonds.
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Hydroxyl Group: Facilitates hydrogen bonding, influencing solubility and target interactions.
Stereochemical Considerations
The stereochemistry at C3 (R or S configuration) significantly impacts biological activity. For example, the (3R)-enantiomer of a related compound demonstrated higher binding affinity to biological targets in crystallographic studies .
Synthesis and Preparation
Route 1: Nucleophilic Substitution
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Starting Materials: Pyrrolidin-3-ol and 4-(trifluoromethyl)phenyl bromide.
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Reaction Conditions:
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Base: K₂CO₃ or Et₃N.
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Solvent: DMF or THF.
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Temperature: 60–80°C.
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Mechanism: The nitrogen of pyrrolidin-3-ol acts as a nucleophile, displacing bromide from the aryl halide.
Yield: ~60–75% after purification via column chromatography.
Route 2: Hydroamination Cascade
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Method: A one-pot nitro-Mannich/hydroamination reaction using gold catalysis.
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Advantages: High diastereoselectivity and functional group tolerance .
Optimization Challenges
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Steric Hindrance: Bulky trifluoromethyl group may slow reaction kinetics.
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Purification: Requires chromatography due to polar byproducts .
Physicochemical Properties
| Property | Value/Range | Method/Source |
|---|---|---|
| LogP | 2.1–2.5 | Computational |
| pKa (Amine) | ~10.5 | Potentiometric |
| Solubility | 15–20 mg/mL in DMSO | Experimental |
| Melting Point | 120–125°C | DSC |
Stability:
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Thermal: Stable up to 200°C under inert atmosphere.
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Hydrolytic: Susceptible to acid-catalyzed decomposition at pH < 4 .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Trifluoromethyl Position: Para-substitution maximizes electronic and steric effects, enhancing target affinity.
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Hydroxyl Group: Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) .
Comparative Analysis with Structural Analogs
TFM = Trifluoromethyl
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for CNS drugs due to blood-brain barrier permeability .
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Prodrug Development: Hydroxyl group enables esterification for controlled release .
Material Science
Future Directions
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